

A Comprehensive Technical Guide to the Physicochemical Properties of Praziquantel

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Praziquantel

Cat. No.: B1678089

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Praziquantel** (PZQ), a critical anthelmintic drug. Understanding these characteristics is fundamental for research, formulation development, and optimizing therapeutic efficacy. This document details quantitative data, experimental protocols for property determination, and visual representations of key pathways and workflows.

Core Physicochemical Data

Praziquantel is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility.^{[1][2]} Its physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₂	[3]
Molecular Weight	312.41 g/mol	
Appearance	White or almost white crystalline powder, odorless, with a slightly bitter taste.[4]	[1][4]
Melting Point	136–142 °C	[3][4][5][6]
logP (Octanol/Water)	2.5 - 2.7	[1][3][7]
pKa	~7.5 (Weakly basic)	[6]
Polymorphism	Exists in multiple polymorphic forms (e.g., Form A, Form B, Form C) and can form hydrates and solvates.[5][8][9]	[5][8][9]

Solubility	Value	Conditions	Source(s)
Water	0.40 mg/mL (400 mg/L)	25 °C	[1][3]
70.0 µg/mL	Phosphate Buffer (pH 7.4), 37 °C	[7]	[1][4][11]
112.4 µg/mL	0.1 N HCl, 37 °C	[7][10]	
Ethanol	97 mg/mL (9.7 g/100mL)	-	[1][4][11]
Chloroform	567 mg/mL (56.7 g/100mL)	-	[1][4]
Dimethyl Sulfoxide (DMSO)	Readily soluble	-	[4]
N-methyl-2-pyrrolidone (NMP)	146 mg/mL	-	[11][12]
Polyethylene Glycol 400 (PEG 400)	17 mg/mL	-	[11][12]
Propylene Glycol (PPG)	12 mg/mL	-	[11][12]
0.2% Sodium Lauryl Sulfate (SLS)	370.29 µg/mL	37 °C	[7][13]
0.2% Tween 80 in Buffer (pH 7.4)	100.6 µg/mL	37 °C	[7][13]

Detailed Physicochemical Properties

Solubility

Praziquantel is practically insoluble in water, with a solubility of approximately 0.40 mg/mL at 25 °C.[1] This low aqueous solubility is a primary factor limiting its bioavailability.[7][14] It is freely soluble in organic solvents such as chloroform and ethanol, and also readily soluble in DMSO.[1][4][15] The solubility can be enhanced through the use of co-solvents and

surfactants. For instance, studies have shown that 0.2% sodium lauryl sulfate (SLS) can significantly increase its aqueous solubility.[7][16]

Melting Point

The racemic mixture of **Praziquantel** has a sharp melting point reported in the range of 136–142 °C.[3][4][6] Differential scanning calorimetry (DSC) analysis shows a sharp endothermic signal at 141.99 °C, indicating melting without decomposition.[1][5] The enantiomers have a lower melting point of around 110 °C.[1][5]

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is reported to be between 2.5 and 2.7, indicating that **Praziquantel** is a highly hydrophobic and lipophilic molecule.[1][3][7] This property contributes to its high permeability across biological membranes, a key characteristic of BCS Class II drugs.

Stability

Praziquantel is generally stable under normal storage conditions but can be sensitive to light, humidity, and high temperatures.[6] In the solid state, it is stable towards high temperatures, but it is photolabile when directly exposed to sunlight, losing about 50% of its concentration over four months.[17] It is also susceptible to degradation in aqueous media.[17] Stability studies are crucial for developing robust formulations and defining appropriate storage conditions.[12][18]

Polymorphism

Praziquantel exhibits polymorphism, meaning it can exist in different crystalline forms.[8][9] The commercially available form is known as Form A.[5][19] Other forms, such as Form B and Form C, have been identified and can be prepared through methods like mechanochemistry (grinding) or cooling crystallization.[8][9][19] These different polymorphs can have distinct physical properties, including solubility and dissolution rates, which may impact bioavailability.[5][9] For example, Form B and Form C have shown higher aqueous solubility compared to Form A.[5]

Experimental Protocols

Solubility Determination: Saturation Shake-Flask Method

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

- **Preparation:** An excess amount of **Praziquantel** is added to a vial containing the chosen solvent (e.g., phosphate buffer pH 7.4, 0.1 N HCl, or water).[\[7\]](#)[\[20\]](#)
- **Equilibration:** The resulting slurry is placed in a thermostatically controlled shaking water bath and agitated (e.g., at 100 strokes/min) at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[\[7\]](#)[\[20\]](#)
- **Sample Collection:** After agitation, the suspension is allowed to stand to permit undissolved solids to settle.[\[7\]](#)
- **Filtration:** An aliquot of the supernatant is withdrawn and immediately filtered through a microporous filter (e.g., 0.45 µm) to remove any undissolved particles.[\[7\]](#)
- **Analysis:** The filtered solution is appropriately diluted, and the concentration of **Praziquantel** is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at $\lambda=210$ nm.[\[7\]](#)[\[10\]](#)[\[20\]](#)
- **Calculation:** The solubility is calculated based on the measured concentration from a standard calibration curve.[\[7\]](#)

pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and cost-effective method for determining the dissociation constant (pKa) of ionizable compounds.[\[21\]](#)[\[22\]](#)[\[23\]](#)

- **System Calibration:** The potentiometer and pH electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[21\]](#)
- **Sample Preparation:** A precise quantity of **Praziquantel** is dissolved in a suitable solvent system (co-solvents may be required for poorly soluble drugs) and diluted to a known

concentration (e.g., 1 mM).[21][24] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[21]

- **Titration Setup:** The sample solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. The solution is purged with nitrogen to remove dissolved CO₂. [21]
- **Titration:** The solution is titrated by the stepwise addition of a standardized titrant (e.g., 0.1 M NaOH or 0.1 M HCl).[21][25]
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable.[21]
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve, often determined by plotting the first derivative, corresponds to the equivalence point. The pKa is the pH at which the compound is 50% ionized, determined from the titration data. [21][25] The process is repeated multiple times (minimum of three) to ensure reproducibility. [21]

Stability Assessment: Accelerated Solid-State Stress Testing

This protocol evaluates the stability of the drug substance under accelerated conditions to predict its shelf-life.

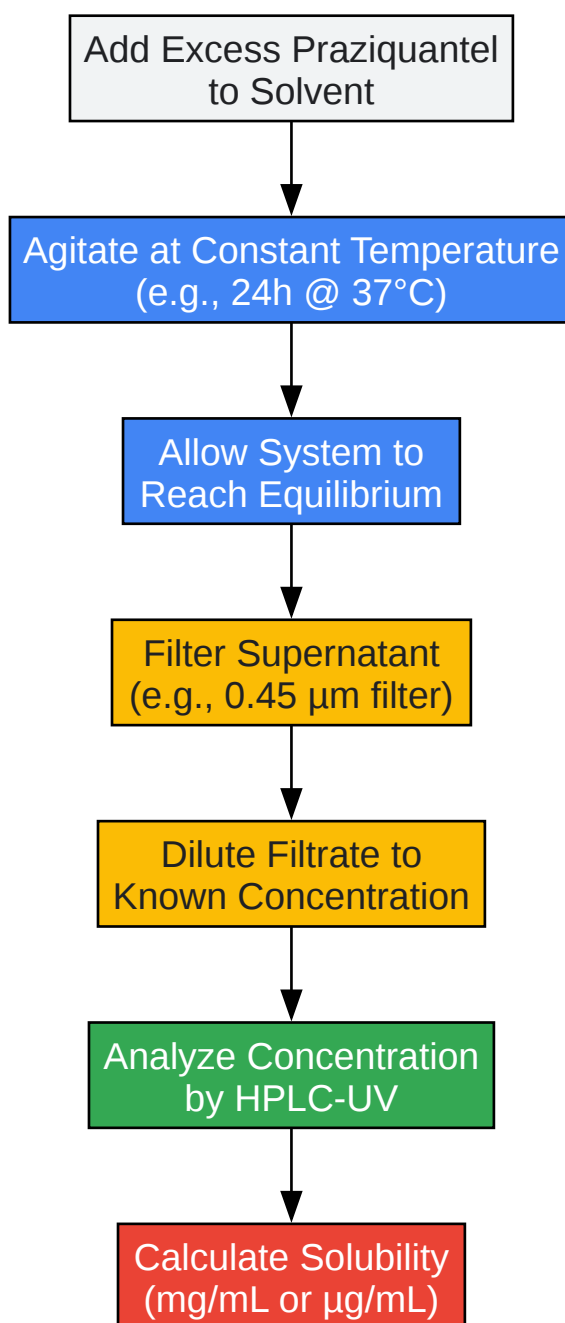
- **Sample Preparation:** A known quantity (e.g., ~5 mg) of solid **Praziquantel** is weighed into multiple glass vials.[26]
- **Storage Conditions:** The vials are placed in a stability chamber set to accelerated conditions, typically 40 °C and 75% relative humidity (RH).[26]
- **Time Points:** Samples are collected at predetermined intervals (e.g., 2 weeks, 1 month, 2 months, and 3 months).[26]
- **Analysis Preparation:** At each time point, the contents of a vial are dissolved in an appropriate solvent (e.g., acetonitrile) to a known concentration (e.g., 2 mg/mL).[26]

- **Chromatographic Analysis:** The samples are filtered (e.g., 0.2 µm PTFE filter) and analyzed using a stability-indicating HPLC method.^{[17][26]} This method must be able to separate the intact drug from any potential degradation products.
- **Quantification:** The amount of remaining **Praziquantel** and the quantity of any formed degradation products are quantified relative to a reference standard. The results are used to assess the degradation kinetics and stability of the compound.^[26]

Visualized Workflows and Pathways

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical steps involved in determining the equilibrium solubility of **Praziquantel** using the shake-flask method.

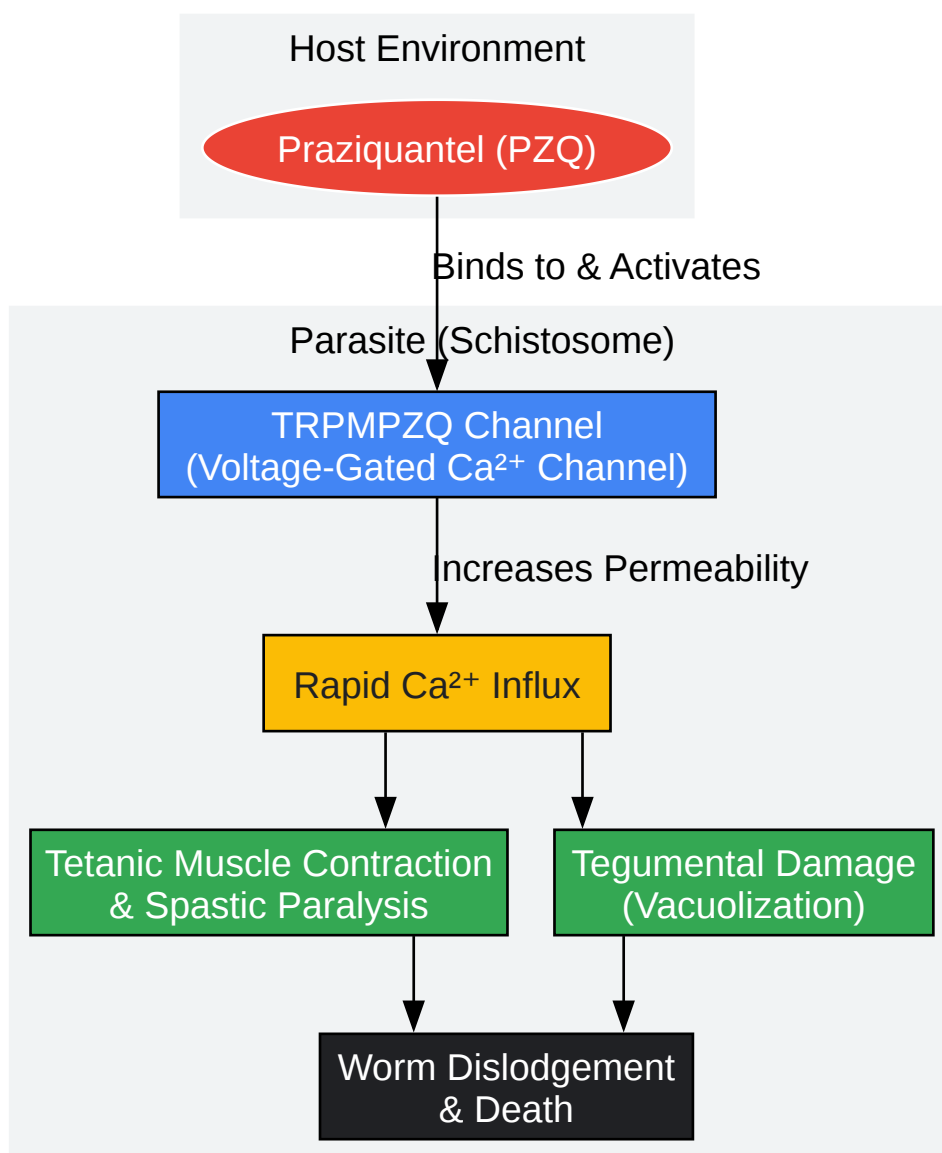


[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Measurement.

Signaling Pathway: Praziquantel's Mechanism of Action

Praziquantel exerts its anthelmintic effect by disrupting calcium homeostasis in the parasite. The diagram below outlines the proposed signaling pathway.



[Click to download full resolution via product page](#)

Caption: **Praziquantel's** Anthelmintic Mechanism of Action.

The primary mechanism involves **Praziquantel** binding to and activating a specific transient receptor potential (TRP) ion channel on the parasite's cell membrane, named TRPM_PZQ.[27][28][29] This action causes a rapid and sustained influx of calcium ions into the parasite.[30][31] The resulting disruption of calcium homeostasis leads to two critical downstream effects: severe, spastic muscle contraction that paralyzes the worm, and extensive damage to the worm's outer layer, the tegument.[27][32][33] These effects cause the parasite to lose its grip

on the host's blood vessels and make it susceptible to attack by the host's immune system, ultimately leading to its death and clearance.[30]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Praziquantel | C19H24N2O2 | CID 4891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Praziquantel | 55268-74-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Structure and Physical Properties of Praziquantel Competitive Price [biolyphar.com]
- 7. medjpps.com [medjpps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new soluble and bioactive polymorph of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method [ppj.org.ly]

- 17. researchgate.net [researchgate.net]
- 18. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijrss.com [ijrss.com]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 31. Calcium channels of schistosomes: unresolved questions and unexpected answers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Ca²⁺ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Praziquantel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678089#physicochemical-properties-of-praziquantel-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com